molecular formula C23H26N2O3 B11372267 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11372267
M. Wt: 378.5 g/mol
InChI Key: OGTOICMALZNHNS-UHFFFAOYSA-N
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Description

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a piperidine ring, a benzoxazole ring, and a butoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzoyl chloride with piperidine to form an intermediate, which is then reacted with 2-aminobenzoxazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and benzoxazole moieties. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl-6-phenyl-2,3-dihydropyridazin-3-one
  • 4-benzoylpiperidine derivatives

Uniqueness

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-butoxyphenyl)methanone

InChI

InChI=1S/C23H26N2O3/c1-2-3-16-27-19-10-8-18(9-11-19)23(26)25-14-12-17(13-15-25)22-24-20-6-4-5-7-21(20)28-22/h4-11,17H,2-3,12-16H2,1H3

InChI Key

OGTOICMALZNHNS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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